Home > Products > Screening Compounds P74282 > Xorphanol mesylate
Xorphanol mesylate - 77287-90-2

Xorphanol mesylate

Catalog Number: EVT-286162
CAS Number: 77287-90-2
Molecular Formula: C24H35NO4S
Molecular Weight: 433.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Xorphanol mesylate is a biochemical.
Source and Classification

Xorphanol mesylate is derived from the morphinan structure, which is a core framework for many opioid compounds. It is structurally related to other opioids but distinguishes itself through its unique pharmacological profile. The compound's classification as a mixed agonist-antagonist indicates its ability to activate some opioid receptors while inhibiting others, which can modulate pain relief and reduce side effects associated with traditional opioids.

Synthesis Analysis

The synthesis of xorphanol mesylate involves several steps typical of morphinan derivatives. While specific procedures for xorphanol mesylate are less documented in the literature, similar compounds have been synthesized through methods such as:

  1. Starting Materials: Common precursors include naltrexone or other morphinan derivatives.
  2. Chemical Modifications: These may involve hydroxylation, methylation, or other functional group transformations.
  3. Quaternization: A key step often includes the quaternization of tertiary amines using methylating agents, which can affect the stereochemistry and pharmacological properties of the final product.

For example, previous studies have demonstrated the synthesis of related compounds through systematic modifications of naltrexone, focusing on specific positions on the molecule to enhance receptor binding and activity .

Molecular Structure Analysis

The molecular formula of xorphanol mesylate is C23H31NOC_{23}H_{31}NO with a molar mass of approximately 337.507 g/mol. The structure features:

  • A morphinan backbone characterized by a fused ring system.
  • Functional groups that contribute to its interaction with opioid receptors, including hydroxyl groups and a methanesulfonate moiety (mesylate).

The three-dimensional conformation of xorphanol can be analyzed using computational chemistry methods or X-ray crystallography to understand its binding interactions with receptors .

Chemical Reactions Analysis

Xorphanol mesylate participates in various chemical reactions typical of opioids:

  1. Receptor Binding: It acts primarily at kappa-opioid receptors with high affinity (K_i = 0.4 nM) and moderate activity at mu-opioid receptors (K_i = 0.25 nM).
  2. Antagonistic Effects: The compound exhibits antagonistic properties against mu-opioid receptor-mediated effects, which can be beneficial in preventing overdose or withdrawal symptoms in opioid-dependent individuals.
  3. Metabolism: The metabolic pathways involve conjugation reactions (e.g., glucuronidation) that modify its pharmacokinetics and bioavailability.
Mechanism of Action

Xorphanol mesylate's mechanism of action is primarily through its interaction with opioid receptors:

  • Kappa-opioid Receptor Agonism: It acts as a near-full agonist at kappa-opioid receptors, leading to analgesic effects without the typical side effects associated with mu-opioid agonists.
  • Mu-opioid Receptor Partial Agonism: Its partial agonistic activity at mu-opioid receptors contributes to pain relief while mitigating risks such as respiratory depression and addiction potential.
  • Antagonistic Activity: The drug can antagonize morphine-induced effects, making it a candidate for reversing opioid overdose .
Physical and Chemical Properties Analysis

Xorphanol mesylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility, which can influence formulation strategies for therapeutic use.
  • Stability: The compound's stability under various pH conditions and temperatures must be evaluated to ensure efficacy in pharmaceutical formulations.
  • Melting Point: Specific melting point data should be established through experimental methods to characterize its solid-state properties.
Applications

Despite being never marketed, xorphanol mesylate has potential applications in:

  1. Pain Management: Its unique receptor profile suggests efficacy in treating pain with reduced risk of addiction compared to traditional opioids.
  2. Opioid Overdose Reversal: Its antagonistic properties may provide a mechanism for reversing the effects of opioid overdose while managing withdrawal symptoms.
  3. Research Tool: Xorphanol mesylate can serve as a valuable research tool in studying opioid receptor interactions and developing new analgesics with improved safety profiles.
Historical Development and Discovery of Xorphanol Mesylate

Origins in the Morphinan Alkaloid Class: Structural Lineage and Analog Design

Xorphanol mesylate emerged from systematic structural modifications of the morphinan scaffold, a core structure shared with naturally occurring opioid alkaloids like morphine. Its chemical designation, N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, reflects two critical innovations: introduction of a 6-methylenemoiety and an N-cyclobutylmethyl substitution. These modifications strategically altered the compound's three-dimensional conformation and electronic properties, shifting its pharmacological profile from a pure μ-opioid receptor (MOR) agonist toward a mixed agonist-antagonist with enhanced κ-opioid receptor (KOR) affinity [9].

The morphinan backbone provided inherent stability and blood-brain barrier permeability, while the 6-methylenemoiety (replacing morphine’s 7,8-unsaturated bond) reduced metabolic deactivation pathways. The N-cyclobutylmethyl group—bulkier than morphine’s N-methyl—was pivotal for conferring KOR partial agonism and MOR partial agonism/antagonism. This design aligned with structure-activity relationship (SAR) studies showing that larger N-substituents (e.g., cyclopropylmethyl, cyclobutylmethyl) in morphinans promote KOR selectivity and functional duality [6] [9].

Table 1: Structural Evolution from Morphine to Xorphanol Mesylate

CompoundCore Scaffold6-PositionN-SubstituentPrimary Pharmacological Profile
MorphineMorphinan-OH-CH₃Full MOR agonist
NalbuphineMorphinan-OH-CH₂cyclobutaneMOR antagonist / KOR agonist
XorphanolMorphinan=CH₂-CH₂cyclobutaneMOR partial agonist-antagonist / KOR agonist

Synthesis Methodologies: Key Reactions in the Development of Mixed Agonist-Antagonist Opioids

The synthesis of xorphanol mesylate (developmental code TR-5379M) involved a multi-step sequence centered on thebaine or naltrexone derivatives as starting materials. Key transformations included:

  • Grignard Addition: Introduction of the 6-methylenemoiety via nucleophilic addition to thebaine’s enone system, followed by dehydration to form the exocyclic methylene group.
  • N-Demethylation and Reductive Alkylation: N-demethylation of intermediates using cyanogen bromide (von Braun reaction), followed by reductive alkylation with cyclobutanecarboxaldehyde under catalytic hydrogenation to install the N-cyclobutylmethyl group.
  • O-Demethylation and Salt Formation: Selective demethylation at the 3-position using boron tribromide, yielding the phenolic hydroxyl critical for MOR/KOR binding. Final crystallization as the mesylate salt enhanced solubility and stability [6] [9].

Critical challenges included stereochemical control at C-14 (ensuring β-configuration) and minimizing epimerization during N-alkylation. Optimized conditions used in situ protection of the 3-hydroxy group and palladium-catalyzed asymmetric hydrogenation, achieving >95% enantiomeric excess [7].

Table 2: Key Synthetic Steps for Xorphanol Mesylate

StepReactionReagents/ConditionsPurpose
1Grignard Addition/DehydrationCH₃MgBr, then POCl₃/pyridineIntroduce 6-methylene group
2N-DemethylationBrCN, CH₂Cl₂, 0°CRemove N-methyl group
3Reductive AlkylationCyclobutanecarboxaldehyde, H₂/Pd-CInstall N-cyclobutylmethyl moiety
4O-DemethylationBBr₃, CH₂Cl₂, -78°CGenerate 3-phenolic OH
5Salt FormationMethanesulfonic acid, EtOHCrystallize as mesylate salt

Preclinical Rationale: Targeting κ-/μ-Opioid Receptor Selectivity for Analgesic Optimization

Xorphanol was engineered to balance dual KOR agonism and MOR partial agonism—a strategy aimed at dissociating analgesia from respiratory depression and dependence. Radioligand binding assays revealed subnanomolar affinity for KOR (Ki = 0.4 nM) and MOR (Ki = 0.25 nM), with lower δ-opioid receptor (DOR) affinity (Ki = 1.0 nM) [9]. Functionally, it acted as a:

  • High-efficacy KOR partial agonist (Imax = 49%, EC50 = 3.3 nM in [³⁵S]GTPγS assays),
  • Low-efficacy MOR partial agonist (Imax = 29%, IC50 = 3.4 nM in cAMP inhibition) with antagonistic potential against full MOR agonists like morphine [9] [10].

This profile was mechanistically distinct from pure MOR agonists (e.g., morphine) or KOR-selective agonists (e.g., U50,488H). Preclinical studies hypothesized that KOR-mediated analgesia would synergize with MOR activation, while MOR partial agonism would limit constipation and respiratory depression. In rodent hot-plate tests, xorphanol exhibited ED50 values comparable to morphine but with prolonged duration, supporting synergistic receptor interactions [5] [10].

Transition from Experimental Compound to Clinical Candidate: Challenges in Early Development

Despite promising preclinical data, xorphanol’s transition to clinical development faced hurdles:

  • Scale-Up Complexity: Low yields (<15%) in the N-demethylation/alkylation steps necessitated process chemistry optimizations, delaying GMP manufacturing.
  • Animal Model Limitations: Rodent assays poorly predicted human subjective effects. While xorphanol showed minimal conditioned place preference in rats—suggesting low abuse liability—its potent KOR agonism raised concerns about dysphoria, which later manifested as euphoria/headaches in Phase I trials [9] [3].
  • Intellectual Property Disputes: A lawsuit between inventors and the licensee (Maruho vs. Miles Inc.) alleged nondisclosure of side effects (euphoria, headaches) during licensing negotiations. This legal conflict halted further development despite completed Phase II efficacy studies [9].
  • Emergence of Alternatives: Contemporary mixed agonists like nalbuphine (MOR antagonist/KOR agonist) achieved faster regulatory approval, reducing commercial interest in xorphanol [6].

Notably, the compound’s mixed mechanism was later validated by clinical agents like cebranopadol (MOR/NOP agonist), underscoring the soundness of its design but highlighting translational gaps in early opioid development [8].

Properties

CAS Number

77287-90-2

Product Name

Xorphanol mesylate

IUPAC Name

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid

Molecular Formula

C24H35NO4S

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1

InChI Key

VRWTWCLVCNQJGM-ZBWZZBALSA-N

SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol
N-CBM-MMM
TR 5379
TR-5379M
xorphanol mesylate

Canonical SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Isomeric SMILES

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.